molecular formula C10H6FN3O B11823176 7-fluoro-3H,4H,9H-pyrimido[4,5-b]indol-4-one

7-fluoro-3H,4H,9H-pyrimido[4,5-b]indol-4-one

Cat. No.: B11823176
M. Wt: 203.17 g/mol
InChI Key: USGLMLPELRZWAZ-UHFFFAOYSA-N
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Description

7-fluoro-3H,4H,9H-pyrimido[4,5-b]indol-4-one is a heterocyclic compound with a molecular formula of C10H6FN3O and a molecular weight of 203.18 g/mol . This compound is characterized by the presence of a fluorine atom at the 7th position of the pyrimido[4,5-b]indole core structure. It is commonly used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-fluoro-3H,4H,9H-pyrimido[4,5-b]indol-4-one can be achieved through a multi-step process. One common method involves the use of indole-3-carboxaldehyde, benzaldehyde, and ammonium iodide as starting materials. The reaction is catalyzed by iodine under an oxygen atmosphere . The reaction conditions typically involve heating the mixture to a specific temperature and maintaining it for a certain period to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using larger reaction vessels, and ensuring proper purification techniques to obtain high-purity products suitable for industrial applications.

Chemical Reactions Analysis

Types of Reactions

7-fluoro-3H,4H,9H-pyrimido[4,5-b]indol-4-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can be carried out using common reducing agents to yield reduced derivatives.

    Substitution: The fluorine atom at the 7th position can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can produce a range of substituted pyrimido[4,5-b]indole compounds.

Scientific Research Applications

7-fluoro-3H,4H,9H-pyrimido[4,5-b]indol-4-one has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 7-fluoro-3H,4H,9H-pyrimido[4,5-b]indol-4-one involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit certain kinases, which are enzymes involved in various cellular processes . The compound’s structure allows it to bind to the active site of these enzymes, thereby inhibiting their activity and affecting downstream signaling pathways.

Comparison with Similar Compounds

7-fluoro-3H,4H,9H-pyrimido[4,5-b]indol-4-one can be compared with other similar compounds, such as:

    7-chloro-3H,4H,9H-pyrimido[4,5-b]indol-4-one: Similar structure but with a chlorine atom instead of fluorine.

    9H-pyrimido[4,5-b]indole: Lacks the fluorine substitution.

    Pyrimido[4,5-b]quinoline-2,4-dione: Different core structure but similar reactivity.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C10H6FN3O

Molecular Weight

203.17 g/mol

IUPAC Name

7-fluoro-3,9-dihydropyrimido[4,5-b]indol-4-one

InChI

InChI=1S/C10H6FN3O/c11-5-1-2-6-7(3-5)14-9-8(6)10(15)13-4-12-9/h1-4H,(H2,12,13,14,15)

InChI Key

USGLMLPELRZWAZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1F)NC3=C2C(=O)NC=N3

Origin of Product

United States

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